1-[(2,2-dichlorocyclopropyl)methyl]-2-(thiophen-2-yl)-1H-benzimidazole
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Overview
Description
Preparation Methods
Synthetic Routes:
The synthetic routes for this compound involve the introduction of the cyclopropylmethyl and thiophenyl groups onto the benzimidazole core. Specific methods may vary, but a common approach includes cyclization reactions.
Reaction Conditions:
Cyclopropylmethyl Group Introduction: The cyclopropylmethyl group can be introduced via cyclopropanation reactions using appropriate reagents.
Thiophenyl Group Introduction: The thiophenyl group can be added through cross-coupling reactions (e.g., Suzuki-Miyaura coupling) or other synthetic methods.
Industrial Production:
Industrial-scale production methods may involve efficient and scalable synthetic routes to achieve high yields of the target compound.
Chemical Reactions Analysis
1-[(2,2-dichlorocyclopropyl)methyl]-2-(thiophen-2-yl)-1H-benzimidazole can undergo various reactions:
Oxidation: It may be oxidized under suitable conditions.
Reduction: Reduction reactions can modify the functional groups.
Substitution: Substitution reactions can occur at the chloro substituents. Common reagents and conditions depend on the specific reaction type.
Scientific Research Applications
This compound finds applications in:
Chemistry: As a building block for more complex molecules.
Biology: It may serve as a probe or ligand in biological studies.
Medicine: Investigated for potential therapeutic effects.
Industry: Used in the synthesis of pharmaceuticals or agrochemicals.
Mechanism of Action
The exact mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
Remember that this compound’s uniqueness lies in its specific combination of functional groups and potential applications
Properties
Molecular Formula |
C15H12Cl2N2S |
---|---|
Molecular Weight |
323.2 g/mol |
IUPAC Name |
1-[(2,2-dichlorocyclopropyl)methyl]-2-thiophen-2-ylbenzimidazole |
InChI |
InChI=1S/C15H12Cl2N2S/c16-15(17)8-10(15)9-19-12-5-2-1-4-11(12)18-14(19)13-6-3-7-20-13/h1-7,10H,8-9H2 |
InChI Key |
SZXFNLOXYXYFAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1(Cl)Cl)CN2C3=CC=CC=C3N=C2C4=CC=CS4 |
Origin of Product |
United States |
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